9-Diazo-9H-thioxanthene
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Overview
Description
9-Diazo-9H-thioxanthene is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a thioxanthene core. Thioxanthene derivatives are known for their diverse applications in organic synthesis, photochemistry, and material science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Diazo-9H-thioxanthene typically involves the diazotization of thioxanthene derivatives. One common method includes the reaction of thioxanthene with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, under cold conditions to form the diazo compound .
Industrial Production Methods:
Types of Reactions:
1,3-Dipolar Cycloaddition: this compound undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles to form pyrazole derivatives.
Substitution Reactions: The diazo group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Typically involves the use of dipolarophiles such as alkenes or alkynes under mild heating conditions.
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products:
Pyrazole Derivatives: Formed from cycloaddition reactions.
Substituted Thioxanthenes: Resulting from substitution reactions.
Scientific Research Applications
9-Diazo-9H-thioxanthene has found applications in various fields:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Medicine: Explored for its role in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization reactions.
Mechanism of Action
The mechanism of action of 9-Diazo-9H-thioxanthene involves the generation of reactive intermediates, such as carbenes, upon thermal or photochemical decomposition of the diazo group. These intermediates can then interact with various molecular targets, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
9-Diazo-9H-fluorene: Another diazo compound with similar reactivity but different structural properties.
Thioxanthone: A related compound used as a photocatalyst and in photochemical reactions.
Uniqueness: 9-Diazo-9H-thioxanthene is unique due to its thioxanthene core, which imparts distinct electronic properties and reactivity compared to other diazo compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
23619-77-4 |
---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
9-diazothioxanthene |
InChI |
InChI=1S/C13H8N2S/c14-15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
LSHYFRWUYRTWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=[N+]=[N-])C3=CC=CC=C3S2 |
Origin of Product |
United States |
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